3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound known for its unique chemical structure and properties It features a benzamide core substituted with nitro groups at the 3 and 5 positions, and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling the pyridinyl group to the oxadiazole ring under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro groups and the oxadiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dinitro-N-(pyridin-3-yl)benzamide
- 3,5-dinitro-N-(pyridin-4-yl)benzamide
- 3,5-dinitro-N-(pyridin-2-yl)benzamide
Uniqueness
3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N6O6/c21-12(9-4-10(19(22)23)6-11(5-9)20(24)25)16-14-18-17-13(26-14)8-2-1-3-15-7-8/h1-7H,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSUWYQRSCDIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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